
Inositol pentakisphosphate
Vue d'ensemble
Description
Inositol pentakisphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H17O21P5 and its molecular weight is 580.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Treatment
Inhibition of the Phosphatidylinositol 3-Kinase/Akt Pathway
Inositol pentakisphosphate has been identified as a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial in tumorigenesis and cancer progression. Research has demonstrated that Ins(1,3,4,5,6)P5 can inhibit Akt phosphorylation and activity, leading to apoptosis in various cancer cell lines, including ovarian, lung, and breast cancers .
-
Case Study: UCL Research Findings
A study conducted by researchers at University College London indicated that this compound not only inhibited tumor growth in mouse models but also enhanced the efficacy of conventional chemotherapy agents like cisplatin and etoposide . This suggests its potential as a sensitizing agent in cancer therapies. -
Mechanism of Action
Ins(1,3,4,5,6)P5 competes with phosphoinositides for binding to pleckstrin homology (PH) domains, thereby disrupting critical signaling pathways that promote cell survival and proliferation . This mechanism positions it as a promising candidate for developing novel anti-cancer drugs.
Metabolic Regulation
Role in Insulin Sensitivity and Energy Metabolism
This compound has been implicated in enhancing insulin sensitivity and regulating glucose metabolism. Studies indicate that it may play a role in reducing insulin resistance and promoting metabolic health .
-
Impact on Glucose Homeostasis
Research has shown that supplementation with this compound can lead to improved glucose uptake and glycogen synthesis in metabolic tissues . This is particularly relevant for conditions such as type 2 diabetes where insulin signaling is impaired. -
Potential for Treating Metabolic Disorders
The ability of Ins(1,3,4,5,6)P5 to modulate energy metabolism highlights its therapeutic potential for addressing metabolic disorders. Its role in enhancing cellular energetics through increased glycolysis and mitochondrial function is an area of active investigation .
Cellular Signaling
Regulation of Cell Signaling Pathways
This compound serves as a key regulator of various cellular signaling pathways beyond cancer and metabolism. It has been shown to interact with specific proteins involved in cell signaling cascades.
-
Antagonistic Effects on Inositol Triphosphate Receptors
Ins(1,3,4,5,6)P5 acts as an antagonist to inositol triphosphate receptors (IP3Rs), dampening their activity and influencing calcium signaling within cells . This modulation can have significant implications for processes such as muscle contraction and neurotransmitter release. -
Influence on Angiogenesis
The compound has also been observed to inhibit angiogenesis induced by basic fibroblast growth factor (FGF-2), further underscoring its role as an antiangiogenic factor . This property could be leveraged in developing therapies for diseases characterized by abnormal blood vessel growth.
Summary Table of Applications
Analyse Des Réactions Chimiques
Dephosphorylation Reactions
Inositol pentakisphosphate can also undergo dephosphorylation reactions:
-
Dephosphorylation to Tetrakisphosphate:
This reaction highlights the role of phosphatases that remove phosphate groups from Ins(1,3,4,5,6)P5 to yield lower phosphorylated inositol phosphates .
Interaction with Metal Ions
This compound exhibits complexation behavior with various metal ions:
-
Formation of Complexes:
Ins(1,3,4,5,6)P5 can form soluble complexes with multivalent cations such as Ca²⁺ and Mg²⁺. These interactions are essential for its biological function and stability in cellular environments .
Antagonistic Effects on Receptors
Research indicates that Ins(1,3,4,5,6)P5 can act as an antagonist to inositol triphosphate receptors:
-
Competitive Binding:
Ins(1,3,4,5,6)P5 inhibits the activity of inositol triphosphate by competing for receptor binding sites. This antagonism can modulate calcium signaling pathways within cells .
Enzyme Kinetics for IPK1
Substrate | Km (μM) | Vmax (nmol/min/mg) |
---|---|---|
Myo-inositol 1-Phosphate | 119 | 625 |
Myo-inositol Tetrakisphosphate | - | - |
Q & A
Q. What methodological approaches are recommended for detecting and quantifying InsP5 in complex biological samples?
Basic Research Question
InsP5 detection requires techniques with high sensitivity due to its low abundance and structural similarity to other inositol phosphates. High-performance ion chromatography (HPIC) coupled with conductivity detection is widely used, as it resolves InsP5 isomers (e.g., 1,3,4,5,6-InsP5) from other inositol phosphates . Fluorimetric assays, leveraging competitive binding with fluorescent probes, offer rapid quantification in urine or cell lysates, though they may require pre-purification to avoid cross-reactivity . For tissue samples, P NMR spectroscopy can non-destructively identify InsP5 and its metabolites, but it demands large sample volumes and specialized instrumentation .
Q. How can researchers experimentally model InsP5 metabolism and its interaction with kinases like IP6K1/2?
Advanced Research Question
CRISPR/Cas9-generated knockout cell lines (e.g., IP6K2-KO HeLa cells) enable targeted study of InsP5 phosphorylation into diphosphoinositol phosphates (e.g., PP-InsP5) . For kinetic analysis, recombinant IP6K1/2 proteins can be purified, and activity assays performed using radiolabeled ATP or ADP-Glo™ kits to measure phosphate transfer. Structural insights into substrate binding can be derived from X-ray crystallography of kinase-inhibitor complexes (e.g., with InsP5 analogs), as demonstrated in mammalian IP6K2 studies .
Q. What structural features of InsP5-binding proteins are critical for functional studies?
Advanced Research Question
Crystal structures of InsP5 2-kinase reveal a conserved zinc-binding domain essential for catalytic activity and a flexible loop region that accommodates substrate isomer specificity . Mutational studies targeting these regions (e.g., Zn-chelating residues) can disrupt kinase activity, validating structural-functional correlations . Molecular dynamics simulations further elucidate how PH domains selectively bind InsP5 isomers, with electrostatic interactions at the β1-β2 loop being critical for affinity .
Q. How can researchers investigate non-catalytic roles of InsP5 in ribosomal RNA synthesis?
Advanced Research Question
Co-immunoprecipitation (Co-IP) of InsP5-binding proteins in nuclear extracts, followed by mass spectrometry, identifies interaction partners like nucleolar RNA helicases . Functional validation involves siRNA-mediated knockdown of InsP5 kinases and monitoring rRNA processing via Northern blotting or RT-qPCR. InsP5 depletion via chelation (e.g., using polyamine-conjugated InsP5 sponges) can disrupt rRNA maturation, highlighting its regulatory role .
Q. How should contradictory data on InsP5’s catalytic vs. non-catalytic roles be reconciled?
Advanced Research Question
Contradictions arise from context-dependent functions. For example, IP6K2’s catalytic activity dominates in cytosolic InsP7 synthesis, while its non-catalytic role in rRNA processing occurs in the nucleolus . Experimental strategies include:
- Tissue-specific knockout models to isolate compartmentalized functions.
- Catalytically dead mutants (e.g., IP6K2) to dissect kinase-independent effects.
- Metabolite profiling (e.g., LC-MS/MS) to correlate InsP5 levels with phenotypic outcomes .
Q. What assays are optimal for measuring IP6K1/2 kinase activity in vitro?
Basic Research Question
A two-step assay using H-labeled InsP5 and ATPγS allows detection of H-PP-InsP5 via polyethyleneimine-cellulose thin-layer chromatography . Alternatively, malachite green phosphate assays quantify inorganic phosphate release, though they require stringent controls to exclude background ATP hydrolysis. For high-throughput screens, ADP-Glo™ kits coupled with luminescence detection provide sensitivity for inhibitor studies .
Q. How can InsP5 isomers be distinguished in signaling studies?
Advanced Research Question
Isomer-specific antibodies (e.g., anti-1,3,4,5,6-InsP5) enable immunoprecipitation and localization via immunofluorescence . Chemical derivatization (e.g., periodate oxidation of vicinal diols in 2-OH-containing isomers) followed by LC-MS/MS distinguishes 1,3,4,5,6-InsP5 from 1,2,4,5,6-InsP5 . Functional assays using PH domain probes (e.g., Grp1-PH) can selectively detect bioactive isomers in cell lysates .
Q. What experimental approaches elucidate InsP5’s role in GPCR or RTK signaling pathways?
Advanced Research Question
InsP5 modulates Ca release by competing with IP3 for PH domain binding. FRET-based biosensors (e.g., GFP-tagged PH domains) can visualize InsP5 dynamics in live cells stimulated with ligands like ATP or EGF . Genetic ablation of InsP5 kinases (e.g., IP6K1 mice) combined with phosphoproteomics identifies downstream targets like PLCγ1 or PI3K effectors .
Q. How can isotopic labeling track InsP5 metabolism in vivo?
Advanced Research Question
H- or C-labeled myo-inositol can be administered to cell cultures or model organisms (e.g., Dictyostelium), followed by extraction and chromatographic separation of labeled InsP5 . Stable isotope labeling with N-ATP in kinase assays enables tracking of phosphate transfer via mass spectrometry .
Q. What are key challenges in studying InsP5’s pleiotropic functions, and how can they be addressed?
Advanced Research Question
Challenges include:
- Isomer complexity : Use isomer-specific probes and advanced separations (e.g., ion-pairing LC-MS).
- Compartmentalization : Subcellular fractionation coupled with metabolomics .
- Dynamic turnover : Rapid quenching (e.g., perchloric acid) and flash-freezing to preserve labile intermediates .
- Functional redundancy : Combinatorial knockout of IP6K1/2 and related kinases (e.g., ITPK1) .
Propriétés
IUPAC Name |
(2-hydroxy-3,4,5,6-tetraphosphonooxycyclohexyl) dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPQAXVNYGZUAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17O21P5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864938 | |
Record name | Inositol pentaphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25663-09-6 | |
Record name | Inositol pentaphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25663-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Inositol pentaphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025663096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inositol pentaphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.